molecular formula C21H24N2O2 B332405 (E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE

(E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B332405
M. Wt: 336.4 g/mol
InChI Key: FBFZJLLFUJGEDI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenyl and 4-methylphenyl derivatives.

    Formation of Piperazine Core: The piperazine core is formed through a series of reactions, including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-[3-(4-Methylphenyl)acryloyl]piperazine: Another related compound with potential biological activities.

Uniqueness

(E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H24N2O2/c1-17-7-9-18(10-8-17)11-12-21(24)23-15-13-22(14-16-23)19-5-3-4-6-20(19)25-2/h3-12H,13-16H2,1-2H3/b12-11+

InChI Key

FBFZJLLFUJGEDI-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3OC

SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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